molecular formula C13H12O2 B14428443 2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione CAS No. 81055-91-6

2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione

Katalognummer: B14428443
CAS-Nummer: 81055-91-6
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: GTTMSCFVNCLOPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene backbone substituted with a methyl group and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of indene with 2-bromo-2-methylpropene in the presence of a strong base like potassium tert-butoxide can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione: Similar structure but with a prop-2-yn-1-yl group.

    2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione derivatives: Various derivatives with different substituents on the indene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Eigenschaften

CAS-Nummer

81055-91-6

Molekularformel

C13H12O2

Molekulargewicht

200.23 g/mol

IUPAC-Name

2-methyl-2-prop-2-enylindene-1,3-dione

InChI

InChI=1S/C13H12O2/c1-3-8-13(2)11(14)9-6-4-5-7-10(9)12(13)15/h3-7H,1,8H2,2H3

InChI-Schlüssel

GTTMSCFVNCLOPX-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)C2=CC=CC=C2C1=O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.